molecular formula C12H8F5N3S B1412475 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine CAS No. 1823183-51-2

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine

Cat. No. B1412475
CAS RN: 1823183-51-2
M. Wt: 321.27 g/mol
InChI Key: MOSKLDYYTVKSOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine is characterized by the presence of fluorine atoms and a pyridine moiety, which contribute to its unique physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine include a Pd-catalyzed coupling reaction and a hydrolysis reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine are largely influenced by the presence of fluorine atoms and a pyridine moiety .

Scientific Research Applications

Pharmaceutical Development

The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into pharmaceuticals can significantly alter a drug’s properties, such as metabolic stability, lipophilicity, and bioavailability . This compound, with multiple fluorine atoms, could be explored for its pharmacokinetic properties and potential as a lead compound in drug development.

Agricultural Chemistry

Fluorinated compounds are known to exhibit enhanced biological activity and stability, making them valuable in the development of agrochemicals . This pyrimidine derivative could be investigated for its use in plant protection products or as a growth regulator due to its structural similarity to known bioactive compounds.

Catalysis

In catalysis, fluorinated compounds can act as ligands or catalysts themselves due to their ability to influence the electronic environment of the reaction center . This compound could be utilized in designing new catalytic systems for organic synthesis.

Radiopharmaceuticals

Given the presence of fluorine, this compound might be suitable for modification into an 18F-labeled compound, which is valuable in positron emission tomography (PET) imaging for cancer diagnosis and research .

Organic Synthesis

The unique reactivity of fluorinated compounds, especially in coupling and nucleophilic substitution reactions, makes them useful intermediates in organic synthesis . This pyrimidine derivative could serve as a building block for constructing more complex molecules.

Mechanism of Action

As a selective inhibitor of the PI3K signaling pathway, 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine plays a crucial role in regulating various cellular functions.

Future Directions

The future directions for the research and application of 5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

5-fluoro-2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F5N3S/c1-5-8(14)11(21-2)20-10(19-5)9-7(13)3-6(4-18-9)12(15,16)17/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSKLDYYTVKSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)F)SC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 3
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5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 4
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 5
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine
Reactant of Route 6
5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-methyl-6-(methylthio)pyrimidine

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